2-[(4Z)-4-benzylidene-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[(4Z)-4-benzylidene-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O3/c20-19(21,22)13-8-4-5-9-14(13)23-16(26)11-25-17(27)15(24-18(25)28)10-12-6-2-1-3-7-12/h1-10H,11H2,(H,23,26)(H,24,28)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUVETANDBHUMT-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-[(4Z)-4-benzylidene-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring an imidazolidinone ring and various functional groups, suggests promising applications in drug development, particularly as an enzyme inhibitor and therapeutic agent.
Chemical Structure
The compound can be represented by the following structural formula:
IUPAC Name
The IUPAC name for this compound is This compound .
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor , which is crucial for its potential therapeutic effects. The imidazolidinone moiety allows for interaction with various enzymes, potentially leading to inhibition of key metabolic pathways. Studies have shown that compounds with similar structures exhibit significant inhibitory activity against enzymes involved in cancer progression and inflammatory responses.
Anticancer Properties
Preliminary investigations suggest that the compound may possess anticancer properties . It could inhibit the proliferation of cancer cells by inducing apoptosis and arresting the cell cycle. For instance, compounds with similar structural features have demonstrated effectiveness against various cancer cell lines, including those resistant to conventional therapies.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis |
| HeLa | 15 | Cell cycle arrest |
| A549 | 12 | Inhibition of proliferation |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored. It may exhibit activity against a range of bacterial strains, making it a candidate for further development in treating infections. Comparative studies with known antibiotics have shown promising results.
Study 1: Anticancer Efficacy
In a recent study, the anticancer efficacy of structurally similar compounds was evaluated against human breast cancer cells (MCF-7). The results indicated that these compounds could significantly reduce cell viability at concentrations as low as 10 µM, suggesting a strong potential for therapeutic use.
Study 2: Enzyme Inhibition Profile
Another study focused on the enzyme inhibition profile of related imidazolidinone derivatives. The findings revealed that these compounds could inhibit key enzymes involved in tumor growth and inflammation, with some derivatives showing IC50 values below 20 µM.
The proposed mechanism by which this compound exerts its biological effects involves:
- Binding to Active Sites : The benzylidene group enhances binding affinity to enzyme active sites.
- Stabilization : The imidazolidinone ring stabilizes the interaction between the compound and the target enzyme.
- Modulation of Signaling Pathways : Inhibition of specific signaling pathways leads to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Heterocyclic Systems
The imidazolidinone ring in the target compound differs from triazole () and indolinone () systems in electronic properties and hydrogen-bonding capacity:
- Imidazolidinone (Target): Contains two carbonyl groups (2,5-dioxo), contributing to polarity and hydrogen-bond acceptor capacity.
- 1,2,4-Triazole () : Aromatic, planar, and capable of tautomerism (thione ↔ thiol), affecting reactivity and interaction with biological targets .
Substituent Effects
- Trifluoromethyl Group: Present in both the target compound and (E)-2-(2-oxo-i-(quinolin-6-ylmethyl)indolin-3-ylidene)-N-(4-(trifluoromethyl)phenyl)acetamide (, Entry 50). This group increases lipophilicity (logP = 5.849 for Entry 50) and resistance to metabolic degradation .
- Fluorine Substituents : compounds feature difluorophenyl groups, which enhance electronegativity and membrane permeability but lack the steric bulk of trifluoromethyl .
Physicochemical Properties
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for higher yield and purity?
- Methodological Answer : The synthesis typically involves refluxing intermediates (e.g., substituted benzaldehyde derivatives) in absolute ethanol with glacial acetic acid as a catalyst. Key parameters include:
- Reaction Time : Extended reflux periods (e.g., 4–6 hours) improve cyclization efficiency .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
- Catalyst Optimization : Glacial acetic acid or Lewis acids (e.g., ZnCl₂) can accelerate imine formation .
- Validation : Monitor reaction progress via TLC and confirm purity using HPLC or elemental analysis .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify characteristic peaks (e.g., trifluoromethyl protons at δ 7.6–8.2 ppm, benzylidene doublet in the aromatic region) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and imidazolidinone ring vibrations (~1650 cm⁻¹) .
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Enzyme Inhibition : Use fluorometric assays targeting kinases or proteases, given the compound’s heterocyclic core .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
- Dose-Response Curves : IC₅₀ values should be calculated using non-linear regression models .
Advanced Research Questions
Q. How can computational methods resolve contradictions in biological activity data?
- Methodological Answer :
- Molecular Docking : Simulate binding poses with target proteins (e.g., EGFR, COX-2) using AutoDock Vina. Prioritize conformations with hydrogen bonds to the trifluoromethylphenyl group .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .
- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on benzylidene) with bioactivity using Gaussian-based descriptors .
Q. What strategies address inconsistent spectral data during characterization?
- Methodological Answer :
- Dynamic NMR : Resolve rotational isomerism in the benzylidene moiety by variable-temperature ¹H NMR .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., Z-configuration of the benzylidene group) .
- Cross-Validation : Compare experimental and computed IR/NMR spectra using DFT (B3LYP/6-31G*) .
Q. How can Design of Experiments (DoE) optimize reaction conditions?
- Methodological Answer :
- Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, solvent ratio) .
- Response Surface Methodology (RSM) : Central Composite Design (CCD) models interactions between catalyst concentration and reflux time .
- Validation : Confirm optimized conditions with triplicate runs and ANOVA analysis .
Q. What mechanistic insights explain regioselectivity in derivatization reactions?
- Methodological Answer :
- DFT Calculations : Map electrostatic potential surfaces to predict nucleophilic attack sites on the imidazolidinone ring .
- Isotopic Labeling : Use ¹⁸O-labeled reagents to track acyl transfer pathways during acetamide formation .
- Kinetic Studies : Compare rate constants for substitutions at different positions under varying pH conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
